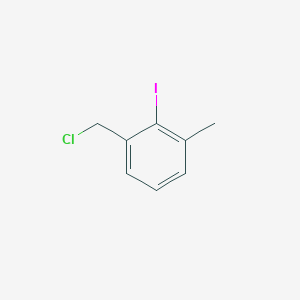
1-(Chloromethyl)-2-iodo-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-2-iodo-3-methylbenzene is an organic compound with the molecular formula C8H8ClI It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group, an iodine atom, and a methyl group
Preparation Methods
The synthesis of 1-(Chloromethyl)-2-iodo-3-methylbenzene can be achieved through several routes. One common method involves the halogenation of 3-methylbenzyl chloride. The process typically includes the following steps:
Halogenation: 3-methylbenzyl chloride is treated with iodine in the presence of a catalyst such as iron(III) chloride (FeCl3) to introduce the iodine atom at the ortho position relative to the methyl group.
Chloromethylation: The resulting compound is then subjected to chloromethylation using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
1-(Chloromethyl)-2-iodo-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloromethyl group. Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH), leading to the formation of alcohols or ethers.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Chloromethyl)-2-iodo-3-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2-iodo-3-methylbenzene involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in protein or DNA structures. The iodine atom may also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
1-(Chloromethyl)-2-iodo-3-methylbenzene can be compared with other halogenated benzene derivatives, such as:
1-(Chloromethyl)-2-bromo-3-methylbenzene: Similar structure but with a bromine atom instead of iodine.
1-(Chloromethyl)-2-fluoro-3-methylbenzene: Contains a fluorine atom, leading to different reactivity and properties.
1-(Chloromethyl)-2-chloro-3-methylbenzene: Has a chlorine atom, which affects its chemical behavior compared to the iodine derivative.
Properties
Molecular Formula |
C8H8ClI |
|---|---|
Molecular Weight |
266.50 g/mol |
IUPAC Name |
1-(chloromethyl)-2-iodo-3-methylbenzene |
InChI |
InChI=1S/C8H8ClI/c1-6-3-2-4-7(5-9)8(6)10/h2-4H,5H2,1H3 |
InChI Key |
IASDEFPZYJUYBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CCl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















